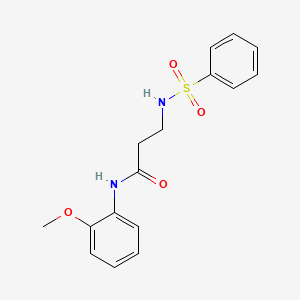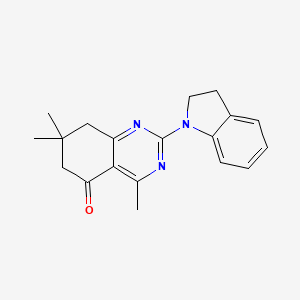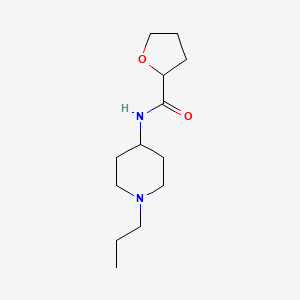![molecular formula C30H32N2O3 B4538878 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(2-ethylphenyl)acrylamide](/img/structure/B4538878.png)
3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(2-ethylphenyl)acrylamide
Descripción general
Descripción
The compound "3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(2-ethylphenyl)acrylamide" belongs to the class of acrylamide derivatives, known for their versatile applications in polymer science and material engineering. Its unique structure, featuring a tert-butylphenoxy moiety, methoxyphenyl group, and cyanoacrylamide backbone, contributes to its distinct chemical and physical properties.
Synthesis Analysis
The synthesis of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates involves piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and tert-butyl cyanoacetate. These acrylates, including structures similar to the target compound, are characterized by CHN analysis, IR, 1H, and 13C NMR, demonstrating the method's efficiency in introducing various functional groups into the acrylamide framework (Reddy et al., 2021).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives, including cyano and ethoxyphenyl groups, has been elucidated through X-ray crystallographic studies, confirming the stereochemistry of the synthesized compounds. Techniques such as IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses have been employed to detail the molecular configurations (Bondock et al., 2014).
Chemical Reactions and Properties
Acrylamide derivatives undergo various chemical reactions, including copolymerization with styrene, demonstrating the compounds' reactivity and potential for creating novel polymeric materials. The copolymerization process, radical initiation, and the resulting copolymer compositions are key areas of study, providing insight into the materials' chemical behavior and potential applications (Reddy et al., 2021).
Physical Properties Analysis
The physical properties, such as luminescence and mechanofluorochromic properties, of 3-aryl-2-cyano acrylamide derivatives, have been explored. Different stacking modes and molecular interactions significantly influence these properties, showcasing the compound's potential in advanced material applications (Qing‐bao Song et al., 2015).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives are closely linked to their molecular structure and the presence of functional groups. Studies have explored the antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, indicating the potential bioactivity of these compounds. Such properties are determined through in vitro and in vivo assays, highlighting the compounds' reactivity and interactions with biological molecules (Acrylamido et al., 2017).
Propiedades
IUPAC Name |
(E)-3-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-2-cyano-N-(2-ethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3/c1-6-22-9-7-8-10-27(22)32-29(33)23(19-31)17-21-11-16-28(34-5)24(18-21)20-35-26-14-12-25(13-15-26)30(2,3)4/h7-18H,6,20H2,1-5H3,(H,32,33)/b23-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFQZLZSCXTVBD-HAVVHWLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)C(C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)C(C)(C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(2-ethylphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4538801.png)
![2-(3-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4538803.png)
![2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4538810.png)
![N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-N-methylacetamide](/img/structure/B4538814.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide](/img/structure/B4538823.png)
![3-[(2-chloro-5-{[(3-nitrophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4538834.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(5-ethyl-3-thienyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4538859.png)
![(2-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4538872.png)

![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea](/img/structure/B4538884.png)
![methyl 2-{[(7-chloro-8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4538885.png)
